molecular formula C10H11FO2 B12835235 1-(2-Fluoro-6-methoxyphenyl)propan-1-one

1-(2-Fluoro-6-methoxyphenyl)propan-1-one

Cat. No.: B12835235
M. Wt: 182.19 g/mol
InChI Key: LRQNKCUGDAGVGF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone with a 2-fluoro-6-methoxy phenyl group. For instance, similar compounds like 1-(4-fluorophenyl)propan-1-one (4-FMC, a cathinone derivative) and 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (a cholinesterase inhibitor) highlight the importance of substituent positioning and functional groups in determining reactivity and bioactivity .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3H2,1-2H3

InChI Key

LRQNKCUGDAGVGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-6-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(2-Fluoro-6-methoxyphenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration or halogenation can be achieved using nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid, halogens, and Lewis acid catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

1-(2-Fluoro-6-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or analgesic agents, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-(2-Fluoro-6-methoxyphenyl)propan-1-one, emphasizing substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key References
1-(4-Fluorophenyl)propan-1-one (4-FMC) 4-Fluoro Methylamino group at C2
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-Bromo, 4-chloro None
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one 4-Hydroxy, 3,5-dimethoxy Hydroxy at C3
1-(2-Hydroxy-4-methoxyphenyl)propan-1-one 2-Hydroxy, 4-methoxy None
1-(3,4-Dihydroisoquinolin-2-yl)propan-1-one Fused bicyclic ring (isoquinoline) Piperidine/isoquinoline moiety

Key Observations :

  • Functional Groups: Unlike cathinone derivatives (e.g., 4-FMC), the target compound lacks an amino group, which is critical for neurotransmitter reuptake inhibition in psychoactive substances .
Physico-Chemical Properties
Property 1-(2-Fluoro-6-methoxyphenyl)propan-1-one (Inferred) 4-FMC (1-(4-Fluorophenyl)propan-1-one) 1-(3-Bromo-4-chlorophenyl)propan-1-one
Molecular Formula C₁₀H₁₁FO₂ C₁₀H₁₂FNO (HCl salt) C₉H₉BrClO
Solubility Likely low in water (non-polar substituents) Water-soluble (as HCl salt) Insoluble in polar solvents
Boiling/Melting Point Not reported; methoxy groups may lower m.p. White crystalline powder (HCl salt) Solid at room temperature

Notes:

  • The methoxy group in the target compound may enhance solubility in organic solvents compared to halogenated analogs like the bromo-chloro derivative .
  • The absence of ionic functional groups (e.g., amino in 4-FMC) limits water solubility unless derivatized as a salt .
Cholinesterase Inhibition
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one (Compound 12) : Exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, attributed to hydroxyl and methoxy groups that facilitate enzyme binding .
  • Target Compound : The 2-fluoro-6-methoxy substituents may similarly interact with cholinesterase active sites, though fluorine’s electronegativity could alter binding affinity compared to hydroxyl groups.
Psychoactive Potential
  • 4-FMC and 3-MMC: Cathinone derivatives with methylamino groups act as central nervous system stimulants by inhibiting monoamine reuptake .
  • Target Compound: Lacking an amino group, it is unlikely to exhibit psychoactivity but may serve as a precursor for such derivatives.

Biological Activity

1-(2-Fluoro-6-methoxyphenyl)propan-1-one, also known as a fluorinated phenyl ketone, has garnered attention in recent research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(2-Fluoro-6-methoxyphenyl)propan-1-one
  • Molecular Formula : C11H13F1O2
  • Molecular Weight : 208.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 1-(2-Fluoro-6-methoxyphenyl)propan-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom and methoxy group enhances its lipophilicity and may influence its binding affinity to specific enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of pancreatic lipase, which is significant in obesity management by reducing dietary fat absorption.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, combating oxidative stress in cells.
  • Anti-inflammatory Effects : There are indications of anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Observed Effect Reference
Enzyme InhibitionInhibition of pancreatic lipase
Antioxidant ActivityScavenging free radicals
Anti-inflammatoryReduction of inflammatory markers
Anticancer PotentialInduction of apoptosis in cancer cells

Case Study 1: Pancreatic Lipase Inhibition

In a study examining the effects of 1-(2-Fluoro-6-methoxyphenyl)propan-1-one on pancreatic lipase, researchers found that the compound effectively inhibited enzyme activity in vitro. This inhibition led to a significant decrease in fat absorption in animal models, suggesting its potential utility in weight management therapies.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant properties revealed that the compound could reduce oxidative stress markers in cultured human cells. The mechanism was attributed to its ability to donate electrons and neutralize free radicals, thus protecting cellular components from damage.

Case Study 3: Anti-inflammatory Effects

A recent study focused on the anti-inflammatory effects of the compound demonstrated a marked reduction in pro-inflammatory cytokines in vitro. This suggests that it could be beneficial for conditions characterized by chronic inflammation.

Research Findings

Recent findings indicate that 1-(2-Fluoro-6-methoxyphenyl)propan-1-one may also interact with various signaling pathways involved in cell proliferation and apoptosis. For instance, docking studies have shown favorable interactions with targets associated with cancer cell growth inhibition.

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